1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol
Description
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol is a cyclopentanol derivative featuring a 4-ethylphenyl substituent at the 1-position and a methyl group at the 2-position of the cyclopentane ring. The ethyl group on the phenyl ring contributes to lipophilicity, while the hydroxyl group enables hydrogen bonding, making it a candidate for studies in molecular recognition or bioactive compound design.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-3-12-6-8-13(9-7-12)14(15)10-4-5-11(14)2/h6-9,11,15H,3-5,10H2,1-2H3 |
InChI Key |
DYHHRDIKBIQHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCCC2C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 4-ethylbenzene and cyclopentanone. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), cyclopentanone undergoes acylation to form a ketone intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields the target alcohol.
Key Reaction Parameters:
Purification and Characterization
Crude product purification involves silica gel column chromatography with a hexane/ethyl acetate (10:1) eluent. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic peaks at δ 1.2 ppm (methyl group) and δ 4.1 ppm (hydroxyl proton).
Grignard Reaction Methodology
Grignard reagents offer an alternative pathway, particularly for introducing methyl groups to the cyclopentane ring.
Synthesis Protocol
- Formation of Grignard Reagent: Methyl magnesium bromide (MeMgBr) reacts with 4-ethylbenzaldehyde in tetrahydrofuran (THF) at −78°C.
- Nucleophilic Addition: The Grignard reagent attacks cyclopentanone, forming a secondary alcohol.
- Acid Workup: Quenching with dilute HCl yields the crude product.
Optimization Insights:
- Temperature Control: Maintaining −78°C prevents side reactions.
- Solvent: THF enhances reagent solubility.
- Yield: 65–70% after column chromatography.
Reduction of Ketone Intermediates
Ketone intermediates derived from Friedel-Crafts acylation or Grignard reactions require reduction to alcohols.
Catalytic Hydrogenation
Hydrogen gas (H₂) and palladium on carbon (Pd/C) selectively reduce ketones to alcohols under mild conditions (25°C, 1 atm H₂). This method avoids over-reduction to alkanes.
Advantages:
Borohydride Reduction
Sodium borohydride (NaBH₄) in methanol reduces ketones at room temperature. While cost-effective, this method requires rigorous pH control to prevent decomposition.
Catalytic Hydrogenation Techniques
Recent advances employ transition metal catalysts to streamline synthesis.
Zirconocene-Mediated Reactions
Zirconocene dichloride (Cp₂ZrCl₂) facilitates the coupling of perfluoroalkyl iodides with aromatic aldehydes, though adaptation for this compound remains experimental.
Conditions:
- Catalyst: Cp₂ZrCl₂ (1.1 equivalents)
- Solvent: Diethyl ether (Et₂O) at −20°C
- Yield: ~56% (preliminary data)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 6 | High | Moderate |
| Grignard Reaction | 70 | 8 | Moderate | High |
| Catalytic Hydrogenation | 80 | 4 | High | Low |
| Zirconocene-Mediated | 56 | 12 | Low | Very High |
Key Findings:
- Catalytic hydrogenation offers the highest yield and scalability but requires expensive catalysts.
- Friedel-Crafts strikes a balance between efficiency and cost.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-Ethylphenyl)-2-methylcyclopentanone.
Reduction: Formation of 1-(4-Ethylphenyl)-2-methylcyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic ethylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cycloheptan-1-ol ()
- Structure: Cycloheptanol backbone with 4-methoxyphenyl and hydroxyl groups.
- Key Differences: The methoxy group (-OCH₃) introduces electron-donating effects, enhancing solubility in polar solvents compared to the ethyl group (-CH₂CH₃) in the target compound.
- Synthesis : Prepared via photocycloaddition (77% yield), contrasting with unconfirmed methods for the target compound .
4-Methyl-1-phenylpentan-2-ol ()
- Structure: Linear pentanol chain with a phenyl and methyl group.
- Key Differences :
Fluorinated Analogs ()
1-(4-Ethylphenyl)-1,1-difluoropropan-2-amine
2-(4-Ethylphenyl)-2,2-difluoroethanol
- Structure: Difluoroethanol with a 4-ethylphenyl group.
- Key Differences: Fluorine atoms increase acidity of the hydroxyl group (pKa reduction), making it more reactive in deprotonation reactions. Higher lipophilicity compared to non-fluorinated analogs may enhance membrane permeability .
Heterocyclic Derivatives ()
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol
- Structure: Cyclopentanol with an oxadiazole-methyl substituent.
- Increased molecular complexity may enhance pharmacological activity but complicate synthesis .
Research Implications
- Binding Affinity: highlights that substituted phenyl ketones (e.g., 1-(4-ethylphenyl)ethanone) exhibit moderate binding to odorant-binding proteins (Kd values in µM range), suggesting the target compound’s hydroxyl group could enhance specificity in similar assays .
- Synthetic Accessibility : The photocycloaddition method in demonstrates efficient routes to cyclic alcohols, which could be adapted for synthesizing the target compound with optimization .
Biological Activity
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol, a compound with the molecular formula C14H20O, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanol backbone substituted with an ethylphenyl group and a methyl group. Its structural characteristics contribute to its unique biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where the compound significantly reduced cytokine production.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Modulation : It could also modulate receptor activities related to inflammation and immune responses.
Case Studies
A recent study focused on the synthesis and evaluation of derivatives of this compound. These derivatives were assessed for their biological activities, revealing that modifications to the ethylphenyl group enhanced antimicrobial potency while maintaining anti-inflammatory effects.
Study Findings
In a comparative analysis, several derivatives showed improved MIC values against resistant bacterial strains, indicating that structural optimization can lead to more effective compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
